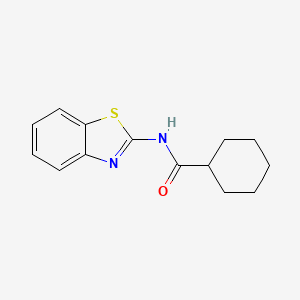

![molecular formula C19H20FN5O2 B5634028 5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)

5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are known for their structural resemblance to several biomolecules, making them valuable scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves condensation reactions, starting from 3-amino-1,2,4-triazole precursors. For instance, Lahmidi et al. (2019) described the synthesis of a novel pyrimidine derivative via a condensation reaction, highlighting the versatility of these scaffolds in generating diverse molecular structures (Lahmidi et al., 2019). Additionally, Ablajan et al. (2012) demonstrated a one-pot synthesis approach for triazolopyrimidine carbonitriles, emphasizing the efficiency and selectivity of these methods (Ablajan et al., 2012).

Molecular Structure Analysis

X-ray diffraction (XRD) and spectroscopic techniques (e.g., NMR, IR) are commonly used to characterize the molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The work by Lahmidi et al. (2019) included a comprehensive structural analysis using these methods, offering insights into the geometric parameters and molecular interactions within these compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including further functionalization and formation of coordination complexes with metals. Chkirate et al. (2020) discussed the synthesis of Cu(II) coordination complexes from triazolopyrimidine derivatives, illustrating the chemical versatility and potential application in materials science (Chkirate et al., 2020).

Physical Properties Analysis

The physical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and stability, can be influenced by their molecular structure and substituents. While specific details on the compound of interest were not found, the general structural framework suggests that these properties are tunable based on the chemical modifications applied to the core structure.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photophysical properties, are critical for the application of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in various fields. Castillo et al. (2018) explored the use of triazolopyrimidine derivatives as intermediates for the preparation of functional fluorophores, indicating their utility in designing novel materials with specific optical properties (Castillo et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2/c1-12(2)17-7-16(23-19-21-11-22-25(17)19)18(26)24-8-14(9-24)27-10-13-5-3-4-6-15(13)20/h3-7,11-12,14H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAHGJVZMQRYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC2=NC=NN12)C(=O)N3CC(C3)OCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({3-[(2-Fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)

![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)

![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)

![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)

![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)

![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5633993.png)

![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)

![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)

![4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)